N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
Pyrrolo[2,3-d]pyrimidines are known for their structural resemblance to purines, enabling interactions with biological targets such as kinases and growth factor receptors . This compound features a 7-benzyl group, a 3-acetylphenyl substituent at the N-position, and a 1,3-dimethyl-2,4-dioxo backbone. These modifications likely enhance its pharmacokinetic properties and target specificity, particularly in oncology, where similar compounds inhibit aurora kinases and EGFR .
Properties
IUPAC Name |
N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-15(29)17-10-7-11-18(12-17)25-21(30)20-13-19-22(26(2)24(32)27(3)23(19)31)28(20)14-16-8-5-4-6-9-16/h4-13H,14H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKINLNHUSNEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyrimidines
are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
Indole derivatives
possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives.
Biological Activity
N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with potential pharmaceutical applications. Its structural characteristics suggest a variety of biological activities that merit comprehensive exploration. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately . The structure features a pyrrolopyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antitumor Activity : Compounds in the pyrrolopyrimidine class have been studied for their potential to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains and fungi, suggesting potential as antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes.
Antitumor Activity
A study published in Journal of Medicinal Chemistry demonstrated that pyrrolopyrimidine derivatives exhibited potent cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. Specific IC50 values for related compounds ranged from 0.5 to 5 µM, indicating strong activity.
Antimicrobial Effects
Research highlighted in Pharmaceutical Biology indicated that derivatives of pyrrolopyrimidine displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Enzyme Inhibition
A recent study focused on the inhibition of dihydrofolate reductase (DHFR) by similar compounds. The results showed that certain modifications led to enhanced binding affinity, suggesting that N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide could be a promising candidate for further development as an enzyme inhibitor.
The biological activities of this compound can be attributed to its ability to:
- Intercalate DNA : Similar compounds have shown the ability to intercalate into DNA structures, disrupting replication and transcription processes.
- Inhibit Protein Kinases : The inhibition of specific kinases involved in cell signaling can lead to reduced proliferation of cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Activity Variations
The biological activity of pyrrolo[2,3-d]pyrimidines is highly dependent on substituent patterns. Key comparisons include:
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Compound 2a)
- Substituents: Cyclopentyl at position 7, sulfamoylphenylamino at position 2.
- Activity: Sulfonamide groups enhance solubility and enable targeting of sulfa-sensitive pathways (e.g., antimicrobial or anti-inflammatory).
- Comparison : The target compound lacks a sulfonamide but includes a 3-acetylphenyl group, which may improve hydrophobic binding in kinase pockets .
7-Butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-... (Compound from )
- Substituents : Butyl at position 7, methoxypropyl carboxamide.
- Methoxypropyl groups may reduce metabolic degradation.
- Comparison : The target compound’s benzyl group provides aromatic stacking interactions, advantageous in kinase inhibition, while the 3-acetylphenyl offers hydrogen-bonding capability .
Halogenated Analogues (e.g., LY231514)
- Substituents : Halogens (e.g., chlorine) at positions 2 and 4.
- Activity : Halogens improve potency (e.g., LY231514 has an MTD of 5 mg/kg in Phase II trials) but increase toxicity.
Kinase Inhibition
- However, specific IC50 values are unreported .
- Compound 101 (Sun et al.) : A trisubstituted pyrrolo[2,3-d]pyrimidine with a methyl-pyrrole group exhibits EGFR inhibition (IC50 = 5.31 µM). The target’s 3-acetylphenyl may mimic this aryl-driven activity .
Antimicrobial and Anti-inflammatory Activity
- Thio-Containing Derivatives : Sulfur substitutions (e.g., methylthio in Compound 8) show anti-inflammatory and antimicrobial effects. The target compound’s carboxamide group may favor different mechanisms, such as protein binding via hydrogen bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
